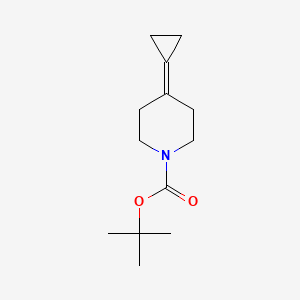

![molecular formula C18H24N2O2 B2832851 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide CAS No. 896364-41-3](/img/structure/B2832851.png)

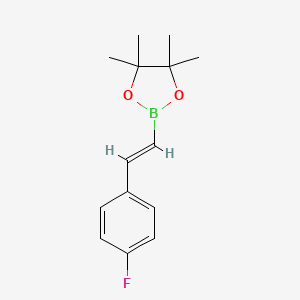

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 133747-57-6. It has a molecular weight of 219.24 and its IUPAC name is 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid .

Synthesis Analysis

There is a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents. This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters .Molecular Structure Analysis

The InChI Code of “5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” is 1S/C12H13NO3/c1-8-2-4-10 (5-3-8)13-7-9 (12 (15)16)6-11 (13)14/h2-5,9H,6-7H2,1H3, (H,15,16) and the InChI key is LWBXWUBOAVLXAX-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis and Non-Linear Optical Properties

Compounds with structures related to "N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide" have been synthesized through multi-component reactions involving malonamide, aldehyde, and malononitrile in water. These synthesized compounds show potential in non-linear optical (NLO) properties and molecular docking analyses suggest interactions that may contribute to anticancer activity by inhibiting tubulin polymerization (Jayarajan et al., 2019).

Anticancer and α-Glucosidase Inhibitory Activities

Another study describes the synthesis of cyclohexanone derivatives exhibiting variable anticancer activities across several cancer cell lines, with notable efficacy against MDA-MB-231 and HCT-116 cells. These compounds also showed significant α-glucosidase inhibitory activity, highlighting their potential in cancer and diabetes research (Al-Majid et al., 2019).

Development of Coupling Agents

The efficient synthesis of a heterobifunctional coupling agent demonstrates critical advancement for chemoselective conjugation of proteins and enzymes. This development underscores the importance of such compounds in biochemical research and potential therapeutic applications (Reddy et al., 2005).

Advanced Material Synthesis

Research into pyrrolidine derivatives has led to methods for creating advanced materials. For instance, the synthesis of luminescent cyclometalated iridium(III) complexes from pyridine-containing ligands suggests applications in cellular imaging and photoinduced cell death, indicating potential utility in biomedical imaging and therapy (Moromizato et al., 2012).

Eigenschaften

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-13-7-9-16(10-8-13)20-12-15(11-17(20)21)19-18(22)14-5-3-2-4-6-14/h7-10,14-15H,2-6,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDSHKWCXFMKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832768.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)

![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2832776.png)

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)

![(pyridin-2-yl)methyl N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate](/img/structure/B2832786.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2832787.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2832788.png)